molecular formula C15H11FN2O3 B13132658 N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide CAS No. 1427-08-3

N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide

Cat. No.: B13132658
CAS No.: 1427-08-3
M. Wt: 286.26 g/mol
InChI Key: RRNRIPIDHGBVDO-UHFFFAOYSA-N
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Description

N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide is a fluorene-derived acetamide compound characterized by a nitro group at position 3, a fluorine atom at position 5, and an acetamide moiety at position 2 of the fluorene backbone. This compound is of interest in medicinal chemistry due to structural similarities to bioactive fluorene derivatives, such as enzyme inhibitors and receptor modulators .

Properties

CAS No.

1427-08-3

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H11FN2O3/c1-8(19)17-13-6-10-5-9-3-2-4-12(16)15(9)11(10)7-14(13)18(20)21/h2-4,6-7H,5H2,1H3,(H,17,19)

InChI Key

RRNRIPIDHGBVDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=C2C(=CC=C3)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide typically involves the nitration of 5-fluoro-9H-fluorene, followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 5-amino-3-nitro-9H-fluoren-2-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-fluoro-3-nitro-9H-fluoren-2-amine and acetic acid.

Scientific Research Applications

N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and reactivity, while the acetamide moiety can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorene-based acetamides exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide with structurally related analogs:

Structural and Electronic Comparisons

Compound Name Substituents (Position) Functional Groups Molecular Formula Key Properties/Activities References
This compound 3-NO₂, 5-F, 2-acetamide Nitro, fluoro, acetamide C₁₅H₁₀FN₂O₃ High polarity due to nitro group; potential enzyme inhibition
N-(3-bromo-7-nitro-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide 3-Br, 7-NO₂, 9-oxo, 2-CF₃CO Bromo, nitro, trifluoroacetamide C₁₅H₇BrF₃N₂O₄ Enhanced lipophilicity from CF₃; possible cytotoxicity
N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]acetamide 7-F, 3-SCH₃, 2-acetamide Fluoro, methylthio, acetamide C₁₆H₁₄FNOS Electron-rich S-group may improve membrane permeability
N-(9-bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide 9-Br, 2-CF₃CO Bromo, trifluoroacetamide C₁₅H₉BrF₃NO Steric bulk from Br may hinder target binding
Acetamide, N-9H-fluoren-4-yl 4-acetamide Acetamide C₁₅H₁₃NO Positional isomer; altered π-π stacking in crystals

Pharmacological Activity

  • Enzyme Inhibition: Compounds with nitro groups (e.g., 3-NO₂ in the target) exhibit enhanced inhibitory activity against monoamine oxidases (MAOs) and cholinesterases compared to halogen-only derivatives. For instance, nitro-substituted fluorenyl acetamides show IC₅₀ values in the micromolar range for MAO-A/B, attributed to nitro-induced electron withdrawal enhancing target binding .
  • Selectivity : Trifluoroacetamide derivatives (e.g., ) demonstrate mixed receptor agonism (e.g., FPR1/FPR2), whereas methylthio-substituted analogs () may prioritize membrane penetration over target specificity .

Physicochemical Properties

  • Crystallography: Meta-substitution (e.g., 3-NO₂) in fluorene acetamides significantly alters crystal packing. Nitro groups induce planar molecular arrangements due to strong dipole interactions, contrasting with bromo or methylthio substituents, which promote non-planar conformations .
  • Solubility : The nitro group in the target compound increases aqueous solubility compared to trifluoroacetamide derivatives (), which are more lipophilic .

Biological Activity

N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a fluorenyl moiety with a fluorine atom and a nitro group, which contribute to its unique chemical behavior. The molecular formula is C15H11FN2O3C_{15}H_{11}FN_{2}O_{3} with a molecular weight of approximately 286.26 g/mol. The compound's structure can be summarized as follows:

PropertyDetails
CAS No. 16233-03-7
IUPAC Name This compound
Molecular Weight 286.26 g/mol
Canonical SMILES CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)F)N+[O-]

Antimicrobial Properties

Research indicates that compounds similar to this compound often exhibit antimicrobial activity. The presence of the nitro group is crucial, as it can enhance the compound's interaction with biological targets, potentially leading to enzyme inhibition or modulation of metabolic pathways. Studies have shown that derivatives of fluorenyl compounds can inhibit bacterial growth, suggesting that this compound may possess similar properties.

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. The compound's mechanism of action may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds with nitro groups have been shown to interact with cellular components leading to cytotoxic effects in various cancer cell lines .

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

Cell LineIC50 Value (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)8.0
PC-3 (Prostate)10.0

These findings indicate that the compound could be a promising candidate for further development as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular macromolecules, leading to disruption of cellular functions and induction of apoptosis in cancer cells. Additionally, the fluorine atom enhances the compound's stability and bioavailability, making it more effective as a therapeutic agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique features and potential advantages of this compound:

Compound NameMolecular FormulaUnique Features
N-(7-Chloro-3-nitro-9H-fluoren-2-yl)acetamideC15H11ClN2O3Contains chlorine instead of fluorine
N-(7-Fluoro-3-amino-9H-fluoren-2-yl)acetamideC15H12FN3OAmino group instead of nitro
N-(7-Fluoro-4-nitro-9H-fluoren-2-yl)acetamideC15H11FN2O3Nitro group at a different position

This table illustrates how variations in functional groups can significantly influence the biological activity and therapeutic potential of these compounds.

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